Triamcinolone

Description

This compound is a corticosteroid used to treat various inflammatory conditions in the body from allergic rhinitis to acute exacerbations of multiple sclerosis. This compound can be used as a one time adjunct treatment of osteoarthritic knee pain, or first line as a topical treatment of corticosteroid responsive dermatoses. This compound is more commonly seen in the forms this compound hexacetonide, this compound acetonide, and this compound diacetate. this compound was granted FDA approval on 3 December 1957. In October 2021, a suspension of this compound acetonide was approved for suprachoroidal injection - the first suprachoroidal injection to receive FDA approval - for the treatment of patients with macular edema associated with uveitis.

This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.

This compound is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. Upon cell entry, this compound binds to and activates the glucocorticoid receptor, which leads to translocation of the ligand-receptor complex to the nucleus and induces expression of glucocorticoid-responsive genes such as lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both mediators of inflammation. In addition, pro-inflammatory cytokine production, including interleukin (IL)-1and IL-6, and the activation of cytotoxic T-lymphocytes is also inhibited. T-cells are prevented from making IL-2 and proliferating. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis through increasing Ikappa-B expression and curtailing activation of nuclear factor (NF)kappa-B.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1957 and has 5 approved and 34 investigational indications.

A glucocorticoid given, as the free alcohol or in esterified form, orally, intramuscularly, by local injection, by inhalation, or applied topically in the management of various disorders in which corticosteroids are indicated. (From Martindale, The Extra Pharmacopoeia, 30th ed, p739)

See also: Dexamethasone (related); this compound Acetonide (narrower); Betamethasone (related) ... View More ...

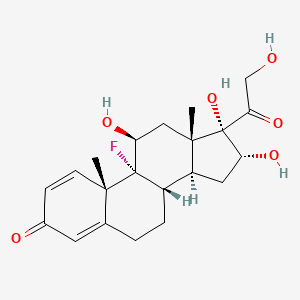

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNANZIMVAIWHM-OBYCQNJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040742 | |

| Record name | Triamcinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triamcinolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FINE, WHITE OR SLIGHTLY OFF-WHITE CRYSTALS. SLIGHT, BITTER TASTE; SLIGHT ODOR; PRACTICALLY INSOL IN WATER. SOL IN CHLOROFORM; SLIGHTLY SOL IN ETHER; SPARINGLY SOL IN ALC & METHANOL. HYDRATED FORM MP 145-158 °C; ANHYDROUS FORM MP 170-185 °C /DIACETATE/, WHITE TO CREAM-COLORED CRYSTALLINE POWDER. ODORLESS & TASTELESS TO SLIGHTLY BITTER TASTING; DECOMP @ ABOUT 295 °C. PRACTICALLY INSOL IN WATER; 1 G SOL IN 167 ML METHANOL, LESS THAN 20 ML CHLOROFORM. /HEXACETONIDE/, WHITE TO CREAM-COLORED CRYSTALLINE POWDER. SLIGHT ODOR; PRACTICALLY INSOL IN WATER. VERY SOL IN DEHYDRATED ALC, CHLOROFORM, METHANOL; SLIGHTLY SOL IN ALC; SPARINGLY SOL IN ACETONE & ETHYL ACETATE /ACETONIDE/, 1 G SOL IN 5000 ML WATER, 70 ML PROPYLENE GLYCOL, LESS THAN 20 ML DIMETHYL SULFOXIDE; SLIGHTLY SOL IN ALC & CHLOROFORM, Slightly sol in usual organic solvents; sol in dimethylformamide, In water, 80 mg/L at 25 °C, 8.47e-01 g/L | |

| Record name | TRIAMCINOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triamcinolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

7.20X10-15 mm Hg at 25 °C | |

| Record name | TRIAMCINOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

9-fluoro-11beta,17-dihydroxy-3,20-dioxopregna-1,4-diene-16alpha,21-diyl diacetate (triamcinolone 16,21-diacetate); 9-fluoro-11beta,16alpha,17-trihydroxy-3,20-dioxopregna-1,4-diene-21-diyl acetate (triamcinolone 21-acetate); 9-fluoro-11beta,17,21-tetrahydroxypregn-4-ene-3,20-dione (pretriamcinolone) | |

| Record name | TRIAMCINOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; POLYMORPHIC | |

CAS No. |

124-94-7, 51855-44-8 | |

| Record name | Triamcinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamcinolone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrotriamcinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051855448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triamcinolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | triamcinolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triamcinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamcinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMCINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK20VI6TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIAMCINOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triamcinolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

269-271 °C, 274 - 278 °C | |

| Record name | Triamcinolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIAMCINOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triamcinolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014758 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Triamcinolone's Interaction with the Glucocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between the synthetic glucocorticoid, triamcinolone (B434), and the glucocorticoid receptor (GR). It details the binding kinetics, mechanism of action, and downstream signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Core Mechanism of Action

This compound, a potent synthetic corticosteroid, exerts its anti-inflammatory and immunosuppressive effects primarily through its high-affinity binding to the cytosolic glucocorticoid receptor.[1][2] This interaction initiates a cascade of molecular events, leading to the modulation of gene expression.

Upon entering the cell, this compound binds to the ligand-binding domain of the GR, which is part of a multiprotein chaperone complex. This complex, which includes Heat Shock Protein 90 (Hsp90), Heat Shock Protein 70 (Hsp70), and other co-chaperones, maintains the receptor in an inactive conformation with a high affinity for its ligand.[3][4] Ligand binding induces a conformational change in the GR, leading to the dissociation of the chaperone proteins.[5]

The activated this compound-GR complex then translocates into the nucleus.[2] In the nucleus, it can act in two primary ways to regulate gene transcription:

-

Transactivation: The GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding recruits transcriptional coactivators, such as Steroid Receptor Coactivator-1 (SRC-1) and Transcriptional Intermediary Factor 2 (TIF2), which then promote the transcription of anti-inflammatory genes.

-

Transrepression: The this compound-GR monomer can interact with other transcription factors, such as NF-κB and AP-1, which are key mediators of pro-inflammatory gene expression. This interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of inflammatory genes. Additionally, the GR can recruit transcriptional corepressors, like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), to further inhibit gene expression.[1][6]

Quantitative Binding Affinity Data

The binding affinity of a glucocorticoid to the GR is a critical determinant of its potency. This affinity is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating a higher affinity. This compound acetonide, a common derivative of this compound, has demonstrated a higher binding affinity for the GR compared to other widely used glucocorticoids like dexamethasone (B1670325).

| Glucocorticoid | Binding Affinity Metric | Value | Cell/System | Reference |

| This compound Acetonide | Ki | 3.2 nM | Ancestral GR LBD | [7] |

| Dexamethasone | Kd | 38 nM | Ancestral GR LBD | [7] |

| This compound Acetonide | Relative Binding Affinity | Higher than Dexamethasone | Rat Skeletal Muscle | [8] |

| This compound Acetonide | Potency | 2-6x higher than Dexamethasone | - | [9] |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the glucocorticoid receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell lysate or purified glucocorticoid receptor preparation.

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of unlabeled this compound in the assay buffer.

-

In a 96-well plate, add the receptor preparation, a fixed concentration of the radiolabeled glucocorticoid, and the different concentrations of unlabeled this compound.

-

Include control wells with only the receptor and radioligand (total binding) and wells with the receptor, radioligand, and a high concentration of unlabeled glucocorticoid (non-specific binding).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of unlabeled this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate or repress gene expression mediated by the glucocorticoid receptor.

Materials:

-

Mammalian cell line (e.g., HEK293T, A549).

-

Expression vector for the human glucocorticoid receptor.

-

Reporter plasmid containing a luciferase gene downstream of a promoter with Glucocorticoid Response Elements (GREs).

-

Transfection reagent.

-

Cell culture medium.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the glucocorticoid receptor expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.

-

Incubate the cells for another 18-24 hours to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the specific DNA sequences to which the this compound-activated glucocorticoid receptor binds in the nucleus.

Materials:

-

Cells treated with this compound or vehicle.

-

Formaldehyde for cross-linking.

-

Lysis buffer.

-

Sonication or enzymatic digestion equipment to shear chromatin.

-

Antibody specific to the glucocorticoid receptor.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

RNase A and Proteinase K.

-

DNA purification kit.

-

Primers for specific gene regions (for ChIP-qPCR) or reagents for library preparation (for ChIP-seq).

-

qPCR machine or next-generation sequencer.

Protocol:

-

Treat cells with this compound to induce GR nuclear translocation and DNA binding.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-GR-DNA complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

Elute the GR-DNA complexes from the beads.

-

Reverse the cross-links by heating and treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the purified DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound-GR Action

Caption: Intracellular signaling pathway of this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Reporter Gene Assay

Caption: Workflow for a glucocorticoid receptor reporter gene assay.

Experimental Workflow for ChIP Assay

References

- 1. Equilibrium interactions of corepressors and coactivators with agonist and antagonist complexes of glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of molecular chaperones in steroid receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid Receptor Function Regulated by Coordinated Action of the Hsp90 and Hsp70 Chaperone Cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minireview: The Intersection of Steroid Receptors with Molecular Chaperones: Observations and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoids cause rapid dissociation of a T-cell-receptor-associated protein complex containing LCK and FYN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor co-factors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with this compound Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The binding of dexamethasone and this compound acetonide to glucocorticoid receptors in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the Pharmacokinetic Properties of this compound and Dexamethasone for Local Therapy of the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Triamcinolone on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Triamcinolone (B434), a synthetic glucocorticoid, on the production of various cytokines. This compound is widely recognized for its anti-inflammatory and immunomodulating properties, which are primarily mediated through its interaction with the glucocorticoid receptor and subsequent modulation of gene expression.[1][2][3][4] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field.

Quantitative Effects of this compound on Cytokine Production

This compound has been demonstrated to significantly modulate the production of a range of pro-inflammatory and anti-inflammatory cytokines in various in vitro models. The following tables summarize the quantitative findings from several key studies.

Table 1: Effect of this compound Acetonide on Cytokine Production in Human Monocytes

| Cytokine | Concentration of this compound Acetonide (M) | Incubation Time | Method of Stimulation | Percent Inhibition | Reference |

| TNF-α | 10⁻⁸ | 20 hrs | Lipopolysaccharide (LPS) | 75% | [5] |

| IL-1β | 10⁻⁸ | 20 hrs | Lipopolysaccharide (LPS) | 65% | [5] |

| TxB2 | 10⁻⁸ | 20 hrs | Lipopolysaccharide (LPS) | 41% | [5] |

| LTB4 | 10⁻⁸ | 20 hrs | Lipopolysaccharide (LPS) | 33% | [5] |

Table 2: Effect of this compound Acetonide on Cytokine Production in Lateral Elbow Epicondylitis (LEE) Derived Cells

| Cytokine | Concentration of this compound Acetonide (µM) | Time Point | Percent Change | Reference |

| IL-6 | 1, 10, 100 | 48, 72, 96 hrs | Significant Decrease | [6] |

| IL-8 | 1, 10, 100 | 12, 48, 72, 96 hrs | Significant Decrease | [6] |

| IL-10 | 100 | 48 hrs | Significant Increase | [6] |

| IL-1β | 1, 10, 100 | 48, 72, 96 hrs | No Significant Change | [6] |

| TNF-α | 1, 10, 100 | 48, 72, 96 hrs | No Significant Change | [6] |

Table 3: Effect of this compound Acetonide on Cytokine Production in Human Lung Fibroblasts

| Cytokine | Concentration of this compound Acetonide (M) | Stimulation | Percent Change | Reference |

| IL-6 | 10⁻⁸, 10⁻⁷ | TGF-β₁ | Significant Decrease | [7] |

| IL-8 | 10⁻⁸, 10⁻⁷ | TGF-β₁ | Significant Decrease | [7] |

Table 4: Effect of this compound Acetonide on Cytokine Production in Human Dermal Fibroblasts

| Cytokine | Concentration of this compound Acetonide (µM) | Time Point | Percent Change | Reference |

| bFGF | 20 | Not specified | Statistically Significant Increase | [8] |

| TGF-β1 | 10, 20 | Not specified | Statistically Significant Decrease | [8] |

Signaling Pathways Modulated by this compound

This compound exerts its effects on cytokine production primarily through the glucocorticoid receptor (GR) signaling pathway. Upon entering the cell, this compound binds to the cytoplasmic GR, leading to a conformational change and translocation of the complex into the nucleus.[2][4] In the nucleus, the this compound-GR complex can influence gene transcription in two main ways: transactivation and transrepression.

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.[2] An important example is the induction of IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB.[1]

Transrepression: The this compound-GR complex can directly interact with and inhibit pro-inflammatory transcription factors, such as NF-κB and AP-1.[3][4][9] This prevents them from binding to their target DNA sequences and initiating the transcription of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[1][2][4]

The following diagram illustrates the primary signaling pathway of this compound in inhibiting cytokine production.

Caption: this compound signaling pathway for cytokine inhibition.

Experimental Protocols

This section outlines a generalized protocol for investigating the in vitro effects of this compound on cytokine production, based on methodologies reported in the cited literature.[5][6][7]

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cell type (e.g., human monocytes, fibroblasts) in appropriate culture plates (e.g., 96-well plates) at a predetermined density (e.g., 5 x 10³ cells/well).[6]

-

Adherence: Incubate the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell adherence.[6]

-

This compound Treatment: Prepare various concentrations of this compound Acetonide (e.g., 1 µM, 10 µM, 100 µM) in the complete nutrient medium.[6]

-

Exposure: Remove the existing medium from the cells and add the this compound-containing medium. Include a control group treated with only the complete nutrient medium.[6]

-

Incubation: Incubate the treated cells for various time points (e.g., 6, 12, 24, 48, 72, 96 hours).[6]

Cytokine Production Measurement

-

Supernatant Collection: At each time point, collect the cell culture supernatant, which contains the secreted cytokines.[6]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the collected supernatants, following the manufacturer's instructions.[6]

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve. Compare the cytokine levels in the this compound-treated groups to the control group to determine the effect of the drug.

The following diagram illustrates a typical experimental workflow.

Caption: A generalized experimental workflow for in vitro studies.

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent inhibitor of pro-inflammatory cytokine production. Its mechanism of action, centered on the glucocorticoid receptor and the subsequent transrepression of key inflammatory transcription factors like NF-κB, provides a clear molecular basis for its anti-inflammatory effects. The provided quantitative data and experimental protocols offer a solid foundation for further research into the therapeutic applications of this compound in inflammatory conditions. Researchers are encouraged to adapt the outlined methodologies to their specific cell types and experimental questions to further elucidate the nuanced effects of this glucocorticoid.

References

- 1. Facebook [cancer.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]

- 5. Comparison of in vitro-activity of commonly used topical glucocorticoids on cytokine- and phospholipase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effect of this compound and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. This compound stimulates bFGF production and inhibits TGF-beta1 production by human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Triamcinolone's Impact on Gene Expression in Target Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamcinolone (B434), a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. Its therapeutic effects are primarily mediated by altering the gene expression profiles of target cells. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates gene expression, with a focus on the underlying signaling pathways and experimental methodologies. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental procedures are provided. Visualizations of signaling cascades and experimental workflows are included to facilitate a comprehensive understanding of this compound's genomic impact.

Introduction

This compound and its acetonide ester are synthetic corticosteroids employed in the treatment of a variety of inflammatory and autoimmune conditions.[1][2] Their clinical efficacy stems from their ability to potently regulate the expression of a wide array of genes involved in inflammation, immune response, and cellular metabolism.[1][3] Understanding the precise molecular interactions and the resulting changes in the transcriptome is crucial for optimizing therapeutic strategies and developing novel glucocorticoid-based drugs with improved safety profiles. This document delineates the genomic and non-genomic pathways influenced by this compound, presents quantitative gene expression data, and outlines the experimental protocols used to elucidate these effects.

Mechanism of Action: Genomic and Non-Genomic Pathways

The effects of this compound on gene expression are multifaceted, involving both direct regulation of transcription (genomic effects) and rapid, transcription-independent actions (non-genomic effects) that can indirectly influence gene expression.[4][5]

The Classical Genomic Pathway

The primary mechanism of action for this compound is through the genomic pathway, which involves the intracellular glucocorticoid receptor (GR).[1][6]

-

Ligand Binding and Receptor Activation: Being lipophilic, this compound diffuses across the cell membrane and binds to the GR residing in the cytoplasm, which is part of a multiprotein complex including heat shock proteins (HSP90).[6][7]

-

Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates into the nucleus.[1][7]

-

Gene Transcription Modulation: In the nucleus, the activated GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[8][9] This binding can either enhance (transactivation) or suppress (transrepression) the transcription of these genes.[5][10]

-

Transactivation: The GR-GRE complex recruits coactivators, leading to the increased expression of anti-inflammatory proteins like lipocortin-1 (annexin-1) and Glucocorticoid-Induced Leucine Zipper (GILZ).[2][11]

-

Transrepression: The major anti-inflammatory effects of glucocorticoids are attributed to transrepression.[7] The activated GR can tether to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of cytokines, chemokines, and adhesion molecules.[2][9]

Caption: Classical genomic signaling pathway of this compound.

Non-Genomic Pathways

This compound can also elicit rapid cellular effects that do not directly involve gene transcription.[4][12] These non-genomic actions can be mediated by cytosolic or membrane-bound GRs and can influence signaling cascades, such as the p38 mitogen-activated protein kinase (MAPK) pathway.[4][13] Inhibition of these pathways can indirectly affect gene expression by altering the activity of transcription factors.[13][14]

Quantitative Analysis of this compound-Induced Gene Expression Changes

Studies utilizing high-throughput screening methods like microarrays and RNA sequencing have provided quantitative insights into the impact of this compound on the transcriptome of various cell types.

A notable study on human trabecular meshwork (TM) cells revealed a dose-dependent effect of this compound acetonide (TA) on gene expression.[15][16]

| Cell Type | Treatment | Concentration | Upregulated Genes | Downregulated Genes | Key Genes Affected |

| Human Trabecular Meshwork (TM) Cells | This compound Acetonide (TA) | 0.1 mg/mL | 15[15][16] | 12[15][16] | MYOC (up), GAS1 (up), SENP1 (down)[15][16] |

| Human Trabecular Meshwork (TM) Cells | This compound Acetonide (TA) | 1.0 mg/mL | 36[15][16] | 21[15][16] | MYOC (up), GAS1 (up), SENP1 (down)[15][16] |

| Human Trabecular Meshwork (TM) Cells | Dexamethasone (B1670325) (DEX) | 100 nM | 14 | 15 | MYOC (up), GAS1 (up), SENP1 (down)[15] |

Table 1: Summary of differential gene expression in human TM cells treated with this compound Acetonide (TA) and Dexamethasone (DEX).[15][16]

The differentially expressed genes were associated with various biological processes, including acute-phase response, cell adhesion, cell cycle and growth, and metabolism.[15][16] Notably, MYOC and GAS1 were consistently upregulated by both TA and dexamethasone, suggesting a common mechanism in their physiological effects on these cells.[15][16]

Modulation of Key Signaling Pathways

This compound exerts its profound anti-inflammatory effects by interfering with key pro-inflammatory signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response.[17][18] this compound, via the activated GR, can inhibit NF-κB signaling in several ways:

-

Increased IκBα expression: GR can upregulate the expression of IκBα, an inhibitor of NF-κB that sequesters it in the cytoplasm.

-

Direct protein-protein interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and activating the transcription of pro-inflammatory genes like IL-1, IL-6, and TNF-α.[2][19]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Inhibition of the p38 MAPK Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to apoptosis and inflammation. This compound acetonide has been shown to inhibit the phosphorylation and activation of p38 MAPK in retinal neurons.[13][20] This neuroprotective effect is associated with the downregulation of pro-apoptotic genes like Caspase 3.[13][20] The inhibition of the p38 MAPK pathway represents a significant mechanism for the anti-inflammatory and anti-apoptotic effects of this compound.[13][14]

Caption: this compound-mediated inhibition of the p38 MAPK pathway.

Experimental Protocols

The following section details generalized protocols for key experiments used to investigate the effects of this compound on gene expression.

General Experimental Workflow

A typical workflow involves cell culture, treatment with this compound, isolation of biomolecules, and downstream analysis.

Caption: General workflow for gene expression analysis.

Cell Culture and Treatment

-

Cell Line: Primary human trabecular meshwork (TM) cells or another target cell line are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Plating: Cells are seeded in multi-well plates or flasks and grown to approximately 80-90% confluency.

-

Treatment: The culture medium is replaced with fresh medium containing either this compound acetonide (TA) at desired concentrations (e.g., 0.1 mg/mL and 1.0 mg/mL) or a vehicle control (e.g., ethanol).[15]

-

Incubation: Cells are incubated for a specified period (e.g., 12, 24, or 48 hours) to allow for changes in gene expression.[15]

RNA Extraction and Microarray/RNA-Sequencing

-

RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.[15][21]

-

Quality Control: RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), and RNA integrity is checked using an Agilent Bioanalyzer.

-

Microarray Analysis:

-

Extracted RNA is reverse transcribed into cDNA, labeled with a fluorescent dye (e.g., Cy3 or Cy5), and hybridized to a microarray chip containing probes for thousands of genes.[15]

-

The chip is scanned, and the fluorescence intensity for each probe is measured.

-

-

RNA-Sequencing (RNA-Seq):

-

Data Analysis:

Real-Time Quantitative PCR (RT-qPCR)

-

cDNA Synthesis: 1-2 µg of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

-

Primer Design: Primers specific to the genes of interest (identified from microarray/RNA-Seq) and a housekeeping gene (e.g., GAPDH) are designed.

-

qPCR Reaction: The qPCR reaction is set up with cDNA, primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.[15]

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[11][24]

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel.[24][25]

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody against the protein of interest (e.g., GR, phospho-p38 MAPK).[11][26]

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[25][26]

Conclusion

This compound exerts a significant and complex influence on the gene expression profiles of its target cells. Its primary genomic mechanism involves the activation of the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and, crucially, the transrepression of pro-inflammatory genes through interference with transcription factors like NF-κB. Furthermore, non-genomic effects, such as the inhibition of the p38 MAPK pathway, contribute to its therapeutic actions. The impact of this compound is dose-dependent and can vary between different cell types, highlighting the importance of targeted research to fully elucidate its physiological and pathological roles. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and other glucocorticoids on gene regulation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]

- 3. The functional and molecular impact of this compound acetonide on primary human bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Genomic and nongenomic effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucocorticoid receptor dynamics and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Gene expression profiles of human trabecular meshwork cells induced by this compound and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of steroid treatment on activation of nuclear factor κB in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound acetonide inhibits p38MAPK activation and neuronal apoptosis in early diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Acetonide Protects Against Light-Induced Retinal Degeneration by Activating Anti-Inflammatory STAT6/Arg1 Signaling in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Deciphering the single-cell transcriptome network in keloids with intra-lesional injection of this compound acetonide combined with 5-fluorouracil [frontiersin.org]

- 24. Western blotting for detection of glucocorticoid receptors in the brain and pituitary gland from adrenal intact pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

Preliminary Efficacy of Triamcinolone in Animal Models of Arthritis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of preliminary studies investigating the use of Triamcinolone (B434) in various animal models of arthritis. The following sections detail the quantitative efficacy data, comprehensive experimental protocols, and the underlying molecular mechanisms of this compound's action, offering a valuable resource for researchers in the field of rheumatology and anti-inflammatory drug development.

Quantitative Efficacy of this compound in Preclinical Arthritis Models

This compound has demonstrated significant anti-inflammatory and disease-modifying effects in a range of animal models of arthritis. The quantitative outcomes from key studies are summarized below, highlighting the compound's potential in reducing the clinical and pathological features of the disease.

Table 1: Efficacy of this compound Acetonide (TA) in a Murine Cartilage Defect Model

| Parameter | Treatment Group | Day 10 | Day 28 | p-value |

| Synovial Membrane Thickness (µm) | Saline (Day 1 injection) | - | 111.9 ± 30.9 | 0.01[1] |

| TA (Day 1 injection) | - | 70.1 ± 31.9 | 0.01[1] | |

| Saline (Day 7 injection) | - | 90.2 ± 21.29 | 0.26[1] | |

| TA (Day 7 injection) | - | 68.2 ± 21.86 | 0.26[1] | |

| Krenn Score of Synovitis | Saline (Day 1 injection) | Significantly higher than TA | Levels dropped towards healthy | <0.05 |

| TA (Day 1 injection) | Significantly lower than Saline | Levels dropped towards healthy | <0.05 | |

| Cartilage Defect Filling (%) | Saline (Day 1 injection) | No difference | Higher than TA | 0.04[1] |

| TA (Day 1 injection) | No difference | Lower than Saline | 0.04[1] | |

| Saline (Day 7 injection) | No difference | Higher than TA | 0.01[1] | |

| TA (Day 7 injection) | No difference | Lower than Saline | 0.01[1] | |

| Collagen Type 2 Staining in Defect Area (%) | Saline (Day 1 injection) | - | 18.5 | <0.05 |

| TA (Day 1 injection) | - | 2.6 | <0.05 |

Data presented as mean ± standard deviation. The study highlights that while this compound Acetonide reduces synovial inflammation, it may have a negative impact on endogenous cartilage repair processes.[1]

Table 2: Effects of this compound Hexacetonide (TH) in a Naturally Occurring Canine Osteoarthritis Model

| Outcome Measure | Treatment Group | Observation Period | Key Findings | p-value |

| Weight Distribution | This compound Hexacetonide | 8 to 90 days | Significant improvement compared to control | p=0.05 (day 8), p=0.01 (day 90)[2] |

| Thermographic Evaluation (Lt view) | This compound Hexacetonide | - | Lower values compared to control | p<0.01[2] |

| Pain and Function Scores | This compound Hexacetonide | 30 to 180 days | Improvement compared to control | [2] |

This study suggests that intra-articular this compound Hexacetonide can lead to significant clinical improvements in a canine model of naturally occurring osteoarthritis.[2]

Table 3: Effects of this compound Hexacetonide in an Experimental Rabbit Arthritis Model

| Parameter | Treatment | Outcome |

| Joint Swelling | Three intra-articular injections of 2 mg TH at fortnightly intervals | Reduced swelling[3] |

| Histopathological Changes | Three intra-articular injections of 2 mg TH at fortnightly intervals | Reduced histopathological changes[3] |

| Circulating Antibody Levels | Three intra-articular injections of 2 mg TH at fortnightly intervals | No effect[3] |

This study indicates the local anti-inflammatory efficacy of this compound Hexacetonide in an experimental arthritis model in rabbits.[3]

Detailed Experimental Protocols

The successful evaluation of anti-arthritic compounds relies on robust and reproducible animal models. Below are detailed methodologies for commonly employed arthritis models used in this compound research.

Collagen-Induced Arthritis (CIA) in Rats

The Collagen-Induced Arthritis (CIA) model is a widely used experimental model that shares many pathological and immunological features with human rheumatoid arthritis.[4][5]

Materials:

-

Female Lewis rats (or other susceptible strains like Wistar or Sprague-Dawley)[4]

-

Bovine or porcine type II collagen[5]

-

Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)[4][5]

-

0.05 M acetic acid

-

Syringes and needles for intradermal injection

-

Calipers for paw measurement

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL.

-

Emulsify the collagen solution with an equal volume of CFA or IFA. A proper emulsion is critical for successful arthritis induction.

-

-

Primary Immunization (Day 0):

-

Administer 0.1 mL of the collagen emulsion intradermally at the base of the tail of each rat.[5]

-

-

Booster Immunization (Day 7):

-

Administer a second intradermal injection of 0.1 mL of the collagen emulsion.[5]

-

-

Monitoring of Arthritis Development:

-

Begin monitoring for signs of arthritis around day 9.

-

Assess disease severity every 2-3 days using a clinical scoring system.

-

Paw Swelling: Measure the thickness of the ankle joints of both hind paws using digital calipers.[6]

-

Arthritis Score: Grade each paw on a scale of 0-4 based on the extent of erythema and edema. The maximum score per rat is typically 8 or 16 depending on the scoring system.[6][7]

-

-

This compound Administration:

-

Treatment can be initiated prophylactically (before or at the time of disease induction) or therapeutically (after the onset of clinical signs).

-

The route of administration (e.g., intra-articular, systemic) and dosage of this compound will depend on the specific study design.

-

-

Endpoint Analysis:

Adjuvant-Induced Arthritis (AIA) in Rabbits

The Adjuvant-Induced Arthritis model is another common method to induce a polyarthritis that mimics certain aspects of rheumatoid arthritis.

Materials:

-

Rabbits

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Syringes and needles for intradermal injection

-

Calipers or other methods to measure joint swelling

Procedure:

-

Induction of Arthritis:

-

Induce arthritis by a single intradermal injection of CFA into a site such as the footpad or the base of the tail.

-

-

Development of Arthritis:

-

A primary inflammatory response occurs at the injection site, followed by a secondary systemic inflammation affecting multiple joints, typically appearing 10-14 days after induction.

-

-

Monitoring and Scoring:

-

Monitor joint swelling and clinical signs of arthritis regularly.

-

Assess disease severity through clinical scoring and measurement of joint diameter.

-

-

This compound Treatment:

-

For intra-articular administration, as in one cited study, this compound Hexacetonide (2 mg per joint) can be injected directly into the arthritic joints at specified intervals (e.g., fortnightly).[3]

-

-

Outcome Assessment:

-

Evaluate the effect of treatment on joint swelling, histopathological changes in the synovium and cartilage, and systemic immune responses.[3]

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with the glucocorticoid receptor and subsequent modulation of inflammatory signaling pathways. The experimental workflows for evaluating these effects are systematic and multi-faceted.

Glucocorticoid Receptor Signaling Pathway

This compound, a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). This initiates a cascade of events leading to the regulation of gene expression.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Workflow for Preclinical Evaluation of this compound in a CIA Model

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a Collagen-Induced Arthritis (CIA) rat model.

Caption: A typical experimental workflow for this compound evaluation in a CIA model.

References

- 1. Intra-articular Administration of this compound Acetonide in a Murine Cartilage Defect Model Reduces Inflammation but Inhibits Endogenous Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The intra-articular administration of this compound hexacetonide in the treatment of osteoarthritis. Its effects in a naturally occurring canine osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some further effects of prednisolone and this compound hexacetonide on experimental arthritis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. inotiv.com [inotiv.com]

- 6. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Remission of collagen-induced arthritis is associated with high levels of transforming growth factor-β expression in the joint - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Basic Research Applications of Triamcinolone Acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triamcinolone (B434) acetonide (TAA) is a potent synthetic glucocorticoid renowned for its significant anti-inflammatory and immunosuppressive properties.[1][2] Its wide-ranging applications in clinical practice for treating conditions such as eczema, psoriasis, arthritis, and various ocular inflammatory diseases are well-documented.[2][3][4] Beyond its therapeutic uses, TAA serves as a critical tool in basic research, enabling scientists to dissect the molecular mechanisms of inflammation, immune response, and tissue repair. This in-depth technical guide explores the core basic research applications of this compound acetonide, providing detailed experimental protocols, quantitative data, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action: A Molecular Perspective

This compound acetonide exerts its effects primarily by modulating gene expression through the glucocorticoid receptor (GR).[1][5] As a synthetic agonist of the GR, TAA is approximately five times more potent than endogenous cortisol.[6]

Upon entering a cell, TAA binds with high affinity to the cytosolic glucocorticoid receptor.[1][5] This binding event triggers a conformational change in the receptor complex, leading to its translocation into the nucleus.[1][7] Within the nucleus, the TAA-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][8] This interaction can either upregulate or downregulate gene transcription.[9]

Key molecular effects include:

-

Inhibition of Pro-inflammatory Mediators: TAA suppresses the expression of genes encoding pro-inflammatory cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][9] It also inhibits the activity of phospholipase A2, a crucial enzyme in the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][3] This is achieved through the upregulation of annexin-1 (lipocortin-1).[1]

-

Suppression of Immune Cell Activity: TAA reduces the migration of immune cells, including neutrophils, eosinophils, and lymphocytes, to sites of inflammation.[1] It also curtails the proliferation and activity of T-lymphocytes and macrophages.[5]

-

Modulation of Cellular Processes: Research has shown that TAA can influence a variety of cellular functions, including proliferation, differentiation, and apoptosis, in different cell types. For instance, it has been shown to decrease the proliferation of human lung fibroblasts and retinal endothelial cells.[10][11]

Below is a diagram illustrating the primary signaling pathway of this compound Acetonide.

References

- 1. What is the mechanism of this compound Acetonide? [synapse.patsnap.com]

- 2. marleydrug.com [marleydrug.com]

- 3. Articles [globalrx.com]

- 4. Effects of this compound acetonide injections with and without preservative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound acetonide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. This compound Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What Is this compound Acetonide? | OCTAGONCHEM [octagonchem.com]

- 10. karger.com [karger.com]

- 11. Effect of this compound acetonide on proliferation of retinal endothelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cellular Uptake and Metabolism of Triamcinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cellular uptake and metabolism of Triamcinolone, a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Understanding these fundamental processes is critical for the development of novel drug delivery systems, the prediction of clinical efficacy and safety, and the elucidation of its mechanisms of action at the cellular level. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows.

Cellular Uptake of this compound

The cellular uptake of this compound Acetonide, a commonly used ester prodrug of this compound, is a critical step for its pharmacological activity. The primary mechanism of entry into cells is believed to be passive diffusion across the cell membrane, driven by its lipophilic nature. Once inside the cell, this compound Acetonide binds with high affinity to specific cytoplasmic glucocorticoid receptors (GR) .

Upon binding, the this compound-GR complex undergoes a conformational change, dissociates from chaperone proteins (e.g., heat shock proteins), and translocates into the nucleus. In the nucleus, this complex acts as a ligand-dependent transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory and immune responses, leading to the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory cytokines and enzymes.

Quantitative Data on Cellular Uptake and Receptor Binding

The following table summarizes key quantitative parameters related to the cellular uptake and glucocorticoid receptor binding of this compound Acetonide in vitro.

| Parameter | Value | Cell Line/System | Reference |

| Glucocorticoid Receptor Binding Affinity (IC₅₀) | 1.5 nM | Human Trabecular Meshwork Cells | [1] |

| Glucocorticoid Receptor Binding Affinity (Kᵢ) | 3.2 nM | Ancestral Glucocorticoid Receptor | [2] |

| Inhibition of Nitric Oxide Release (IC₅₀) | 1.78 nM | Activated Microglia | [3] |

Metabolism of this compound

The in vitro metabolism of this compound Acetonide is primarily mediated by the Cytochrome P450 (CYP) enzyme system , with CYP3A4 being the major isoform responsible for its biotransformation. The metabolic clearance of this compound Acetonide is extensive.[4]

The primary metabolic pathway involves hydroxylation reactions, leading to the formation of several metabolites. The principal metabolites identified in vitro and in vivo include:

-

6β-hydroxy this compound Acetonide

-

21-carboxylic acid this compound Acetonide

-

6β-hydroxy-21-oic this compound Acetonide

These metabolites have been shown to possess significantly less anti-inflammatory activity compared to the parent compound.

Quantitative Data on Metabolism

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the in vitro cellular uptake and metabolism of this compound.

In Vitro Permeability Assay using Franz Diffusion Cells

This protocol is designed to assess the permeation of this compound Acetonide across a membrane, which can be synthetic, or excised biological tissue (e.g., skin, buccal mucosa).

Materials:

-

Franz diffusion cells

-

Permeation membrane (e.g., Strat-M®, excised human or animal skin)

-

Receptor solution (e.g., Phosphate (B84403) Buffered Saline (PBS) with a solubility enhancer like 0.5% Brij 58)

-

Donor solution (this compound Acetonide formulation)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for analysis

Procedure:

-

Preparation of Receptor Medium: Prepare the receptor solution and degas it to remove dissolved air bubbles.

-

Franz Cell Assembly: Mount the permeation membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

-

Temperature Equilibration: Equilibrate the assembled cells in a circulating water bath to maintain a constant temperature (typically 32°C for skin permeation studies).

-

Application of Donor Formulation: Apply a known quantity of the this compound Acetonide formulation to the surface of the membrane in the donor chamber.

-

Sampling: At predetermined time intervals, collect samples from the receptor chamber. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

Sample Analysis: Analyze the concentration of this compound Acetonide in the collected samples using a validated HPLC or LC-MS/MS method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The permeability coefficient (Kp) can then be calculated.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is used to investigate the metabolic stability and identify the metabolites of this compound Acetonide.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound Acetonide

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile (B52724) or methanol (B129727) to terminate the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs and this compound Acetonide in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Reaction Termination: At various time points, terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent drug (this compound Acetonide) and the formation of metabolites using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolism and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

Cellular Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of this compound Acetonide on cultured cells.

Materials:

-

Cultured cells (e.g., fibroblasts, chondrocytes, epithelial cells)

-

This compound Acetonide stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound Acetonide and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

Addition of MTT: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization of Formazan: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Mandatory Visualizations

Signaling Pathway of this compound Acetonide

The following diagram illustrates the intracellular signaling pathway of this compound Acetonide, from cellular entry to the modulation of gene expression.

Caption: Intracellular signaling pathway of this compound Acetonide.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps involved in an in vitro metabolism study of this compound Acetonide using human liver microsomes.

Caption: Workflow for an in vitro metabolism study of this compound Acetonide.

Logical Relationship of Cellular Effects

The following diagram illustrates the logical flow from this compound Acetonide's interaction with the glucocorticoid receptor to its ultimate anti-inflammatory effects.

Caption: Logical flow of this compound Acetonide's cellular effects.

References

- 1. Glucocorticoids with different chemical structures but similar glucocorticoid receptor potency regulate subsets of common and unique genes in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with this compound Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Triamcinolone in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of triamcinolone (B434) acetonide (TA) in in vitro cell culture models. This document details the effects of TA on various cell lines, outlines relevant experimental protocols, and summarizes key quantitative data. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding and experimental design.

Introduction

This compound acetonide is a synthetic corticosteroid with potent anti-inflammatory properties.[1][2] It is widely used in clinical practice to treat a variety of inflammatory and edematous conditions.[2] In vitro cell culture studies are crucial for elucidating the cellular and molecular mechanisms of TA's action, as well as for assessing its potential cytotoxicity. This document serves as a guide for researchers investigating the effects of this compound in a cell culture setting.

Effects of this compound on Cell Viability and Proliferation

This compound acetonide has been shown to have a dose-dependent and cell-type-specific effect on cell viability and proliferation. The following tables summarize the quantitative data from various studies.

Table 1: Effect of this compound Acetonide on Human Trabecular Meshwork (HTM) Cell Viability

| Concentration (µg/mL) | Cell Viability (%) after 24h (TA-Crystalline) | Cell Viability (%) after 24h (TA-Solubilized) |

| 125 | 75.4 ± 2.45 | 94.47 ± 1.60 |

| 250 | 49.43 ± 1.85 | 90.13 ± 0.40 |

| 500 | 17.07 ± 2.39 | 85.57 ± 0.47 |

| 1000 | 3.7 ± 0.9 | 71.67 ± 3.30 |

| Data from a study on human trabecular meshwork cells.[3] |

Table 2: Effect of this compound Acetonide on Human Chondrocyte Viability

| Concentration (mg/mL) | Cell Viability (%) after 7 days | Cell Viability (%) after 14 days |

| 1 | Not specified | Significantly decreased vs. control |

| 5 | Not specified | Significantly decreased vs. control |

| 10 | Not specified | Significantly decreased vs. control |

| TA significantly decreased chondrocyte viability at all tested concentrations.[4][5][6] |

Table 3: Effect of this compound Acetonide on Human Retinal Pigment Epithelium (ARPE-19) Cell Viability

| Concentration (mg/mL) | Formulation | Mean Absorbance (MTT Assay) at Day 5 |

| 1.0 | Trade Formulation | 0.132 (p<0.01 vs. control) |

| 1.0 | Preservative-Free | 0.412 (p=0.03 vs. control) |

| Higher concentrations of both trade and preservative-free TA formulations resulted in significant reductions in ARPE-19 cell viability.[1][7] |

Table 4: Effect of this compound Acetonide on Human Lens Epithelial (HLE) Cell Viability

| Concentration (µg/mL) | Cell Viability (%) after 24h (Commercial TA) |

| 100 | 71.1 ± 1.65 |

| 200 | 52.9 ± 5.9 |

| 500 | 31.8 ± 6.8 |

| 750 | 23.2 ± 6.2 |

| 1000 | 17.3 ± 5.5 |

| Commercial preparation of TA decreases human lens epithelial cell viability in a dose-dependent manner.[8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays

3.1.1. Trypan Blue Dye Exclusion Assay

This method is used to differentiate viable from non-viable cells based on membrane integrity.

-

Cell Preparation: Seed cells in a 35-mm dish and culture until they reach the desired confluency.[3] Treat cells with various concentrations of this compound acetonide or vehicle control for the desired time period.

-

Harvesting: After treatment, harvest the cells by trypsinization (e.g., with 0.2% trypsin-EDTA at 37°C for 5 minutes).[3]

-

Staining: Resuspend the cell pellet in culture medium. Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

3.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 5000 cells/well) in a 96-well plate and allow them to attach overnight.[1][9]

-

Treatment: Treat the cells with different concentrations of this compound acetonide (e.g., 0.01–1.0 mg/ml) for the desired duration (e.g., 5 days).[1][7] Include untreated and vehicle controls.

-

MTT Addition: After the incubation period, add 15 µl of MTT solution to each well and incubate for 4 hours at 37°C in a humidified, 5% CO2 atmosphere.[1]

-

Solubilization: Add 100 µl of solubilization/stop solution to each well to dissolve the formazan (B1609692) crystals.[1]

-